2-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate
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Overview
Description
2-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate is an organic compound with the molecular formula C24H19NO2. It belongs to the class of quinolinecarboxylates, which are known for their diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate typically involves the esterification of 8-methyl-2-phenyl-4-quinolinecarboxylic acid with 2-methylphenol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 8-methyl-2-phenyl-4-quinolinecarboxylic acid and 2-methylphenol.
Catalyst: Sulfuric acid or p-toluenesulfonic acid.
Solvent: Toluene or another suitable organic solvent.
Reaction Conditions: Reflux for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinecarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinolinecarboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted quinolinecarboxylates.
Scientific Research Applications
2-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate
- 4-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate
- 2,3-Dimethylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate
Uniqueness
2-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
CAS No. |
355421-34-0 |
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Molecular Formula |
C24H19NO2 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(2-methylphenyl) 8-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C24H19NO2/c1-16-9-6-7-14-22(16)27-24(26)20-15-21(18-11-4-3-5-12-18)25-23-17(2)10-8-13-19(20)23/h3-15H,1-2H3 |
InChI Key |
FALYZZVIQLKIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)OC4=CC=CC=C4C |
Origin of Product |
United States |
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